2-tert-Butyl-3-(propan-2-yl)-2H-indazole
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Overview
Description
2-(tert-butyl)-3-isopropyl-2H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound features a tert-butyl group at the second position and an isopropyl group at the third position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl)-3-isopropyl-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst. For this compound, the starting materials would include tert-butyl-substituted phenylhydrazine and isopropyl ketone. The reaction is carried out under reflux conditions with an acid catalyst such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of 2-(tert-butyl)-3-isopropyl-2H-indazole may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the precursor molecules. This method allows for precise control over reaction conditions and minimizes side reactions, leading to higher purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(tert-butyl)-3-isopropyl-2H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated, nitro, or alkyl-substituted indazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(tert-butyl)-3-isopropyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-butyl)-3-methyl-2H-indazole
- 2-(tert-butyl)-3-ethyl-2H-indazole
- 2-(tert-butyl)-3-phenyl-2H-indazole
Uniqueness
2-(tert-butyl)-3-isopropyl-2H-indazole is unique due to the specific positioning of the tert-butyl and isopropyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s lipophilicity, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
62987-34-2 |
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Molecular Formula |
C14H20N2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-tert-butyl-3-propan-2-ylindazole |
InChI |
InChI=1S/C14H20N2/c1-10(2)13-11-8-6-7-9-12(11)15-16(13)14(3,4)5/h6-10H,1-5H3 |
InChI Key |
TZAPCQZMAZYGQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=CC=CC2=NN1C(C)(C)C |
Origin of Product |
United States |
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